Propan-2-yl 3-amino-4-methylpentanoate hydrochloride
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Overview
Description
Propan-2-yl 3-amino-4-methylpentanoate hydrochloride: is a chemical compound with the molecular formula C9H20ClNO2 and a molecular weight of 209.71 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 3-amino-4-methylpentanoate hydrochloride typically involves the esterification of 3-amino-4-methylpentanoic acid with isopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of a catalyst such as sulfuric acid and heating under reflux.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propan-2-yl 3-amino-4-methylpentanoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Propan-2-yl 3-amino-4-methylpentanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding amino acid derivatives .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Propan-2-yl 3-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
- Methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride
- Propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride
Comparison: Propan-2-yl 3-amino-4-methylpentanoate hydrochloride is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity .
Properties
IUPAC Name |
propan-2-yl 3-amino-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)8(10)5-9(11)12-7(3)4;/h6-8H,5,10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBCTSXARQYUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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